2,4,6-Trifluorobenzaldehyde
Overview
Description
2,4,6-Trifluorobenzaldehyde is a chemical compound characterized by the presence of three fluorine atoms attached to a benzene ring at the 2, 4, and 6 positions, with an aldehyde functional group at the 1 position. This structure is a derivative of benzaldehyde with the substitution of hydrogen atoms by fluorine atoms, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to this compound involves various strategies. For instance, the synthesis of (2,4,6-Tri-t-butyl)thiobenzaldehyde, a compound with bulky t-butyl groups and a sulfur-containing thioaldehyde group, was achieved through the reaction of 2,4,6-tri-t-butylphenyllithium with O-ethyl thioformate or by reacting 2,4,6-tri-t-butylbenzaldehyde hydrazone with disulfur dichloride . Another related compound, 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, was synthesized from pentafluorobenzaldehyde and phenols via nucleophilic substitution in the presence of inorganic fluorides .
Molecular Structure Analysis
The molecular structure of related compounds shows interesting features. For example, the X-ray crystallographic analysis of (2,4,6-Tri-t-butyl)thiobenzaldehyde revealed that the thioformyl group is almost perpendicular to the aromatic ring . In the case of 2,4,6-trihydroxybenzaldehyde, a compound with hydroxyl groups instead of fluorine, DFT calculations identified the most stable conformer and provided insights into the molecular structure and vibrational frequencies .
Chemical Reactions Analysis
The reactivity of these compounds varies depending on their substituents. (2,4,6-Tri-t-butyl)thiobenzaldehyde undergoes reactions with radicals and organometallic reagents to afford various products, including carbophilic and thiophilic addition products . The transformation of pentafluorobenzaldehyde into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes demonstrates the diversity tolerance of the methodology, allowing for the introduction of various substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their substituents. The presence of fluorine atoms, for example, can increase the compound's stability and alter its reactivity due to the electronegativity of fluorine. The bulky t-butyl groups in (2,4,6-Tri-t-butyl)thiobenzaldehyde contribute to its thermal stability, with decomposition only occurring around 200°C . The vibrational spectral analysis of 2,4,6-trihydroxybenzaldehyde provided detailed information on its bond lengths, bond angles, and the influence of hydrogen bonding on its structure .
Scientific Research Applications
Vibrational Spectral Analysis
2,4,6-Trifluorobenzaldehyde, similar to its derivative 2,4,6-trihydroxybenzaldehyde (THB), can be subject to vibrational spectral analysis. A study on THB involved recording Fourier transform infrared and Raman spectra, alongside Density Functional Theory (DFT) calculations. This method helps in understanding the molecular structure and vibrational frequencies, which could be applied to this compound (Balachandran, Karpagam, & Lakshmi, 2012).
Synthesis of Secondary Amides
This compound may be used in the synthesis of secondary amides, similar to how other benzaldehyde derivatives like 4-hydroxybenzaldehyde are used in solid-phase organic synthesis. This synthesis involves reductive amination and can lead to various compounds like ureas and sulfonamides (Swayze, 1997).
Safety and Hazards
2,4,6-Trifluorobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4,6-trifluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIEPBITZLHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334753 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58551-83-0 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the energy barrier to internal rotation around the exocyclic C-C bond in 2,4,6-Trifluorobenzaldehyde?
A1: The free energy of activation for rotation around the exocyclic C-C bond in this compound, dissolved in dimethyl ether at 110 K, is 20.0 kJ/mol. [] This relatively low barrier was determined using nuclear magnetic resonance (NMR) spectroscopy. []
Q2: How does the fluorine substitution pattern in this compound influence its reactivity in Wittig reactions?
A2: Research indicates that this compound exhibits high selectivity towards the E geometric isomer when reacted with a specific Wittig reagent derived from 3-guaiazulene. [] This selectivity is likely influenced by the electron-withdrawing nature of the three fluorine atoms, which can impact both the reaction mechanism and the stability of the intermediates involved. [] Further research comparing different substitution patterns would be needed to confirm this hypothesis.
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